molecular formula C12H22N2O4 B1398505 (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate CAS No. 895243-98-8

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Cat. No. B1398505
M. Wt: 258.31 g/mol
InChI Key: AIZZFYPYPULRFL-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate” is a chemical compound that is used as a reference material in the chemical industry . It is also known as TEAD.


Synthesis Analysis

The synthesis of this compound involves a reaction with palladium 10% on activated carbon and hydrogen in methanol for 16 hours . The reaction mixture is then filtered through celite, rinsed with methanol, and the filtrate is concentrated to give the final product .


Molecular Structure Analysis

The molecular formula of this compound is C12H22N2O4. The InChI code is 1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 .


Chemical Reactions Analysis

The compound undergoes a reaction with hydrogen . It also participates in multi-step reactions with HCl, LiOH, and Pd (OAc)2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 258.32 . It is a solid, liquid, or semi-solid substance that should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis Methods

  • Large-Scale Preparation from L-Aspartic Acid

    Yoshida et al. (1996) describe the synthesis of a related compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid, demonstrating a method for large-scale production (Yoshida et al., 1996).

  • Economical Synthesis for Pharmaceutical Applications

    Han et al. (2018) discuss the synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, optimized for economical industrial preparation, which is relevant for creating pharmaceutically active substances (Han et al., 2018).

  • Enzyme-Catalyzed Kinetic Resolution

    Faigl et al. (2013) present the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, a related compound, showing a new method for achieving high enantioselectivity (Faigl et al., 2013).

Characterization and Potential Uses

  • Characterization and Thermal Analysis

    Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a structurally similar compound, and provided insights into its crystal and molecular structure via X-ray crystallographic analysis (Çolak et al., 2021).

  • Pharmaceutical Applications in Neuroprotection

    Battaglia et al. (1998) researched aminopyrrolidine-2R,4R-dicarboxylated (a related compound), which acts as an agonist of metabotropic glutamate receptors and has implications in neuroprotection against excitotoxic neuronal death, suggesting its potential use in developing neuroprotective drugs (Battaglia et al., 1998).

  • Synthesis of Orthogonally Protected Derivatives

    Czajgucki et al. (2003) discuss the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, related derivatives, highlighting their potential in synthesizing edeine analogs (Czajgucki et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZFYPYPULRFL-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Reactant of Route 5
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Citations

For This Compound
1
Citations
JJ Caldwell, EJ Welsh, C Matijssen… - Journal of medicinal …, 2011 - ACS Publications
Structure-based design was applied to the optimization of a series of 2-(quinazolin-2-yl)phenols to generate potent and selective ATP-competitive inhibitors of the DNA damage …
Number of citations: 58 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.